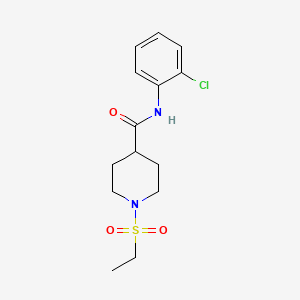![molecular formula C20H21ClFNO3 B4427685 {2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4427685.png)
{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride
Descripción general
Descripción
{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride, also known as FBA, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields of research. FBA is a small molecule that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride acts as a fluorescent probe by binding to lysosomes in live cells. The mechanism of its binding is not fully understood, but it is believed to be due to its interaction with the lysosomal membrane. This compound has also been shown to act as a partial agonist of the serotonin 5-HT2A receptor, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to selectively label lysosomes in live cells, making it a valuable tool for studying lysosomal biology. This compound has also been shown to act as a partial agonist of the serotonin 5-HT2A receptor, which may contribute to its potential therapeutic effects. However, the full extent of its biochemical and physiological effects is still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride in lab experiments is its specificity for lysosomes, which allows for selective labeling of lysosomal compartments. This compound is also a small molecule, making it easy to use in various applications. However, this compound has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for {2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride research. One area of interest is its potential as a therapeutic agent for various disorders, particularly those involving the serotonin 5-HT2A receptor. Another area of interest is its use as a fluorescent probe for imaging biological systems, including lysosomes and other organelles. Additionally, further studies are needed to fully understand the mechanism of this compound binding to lysosomes and its potential toxicity.
Aplicaciones Científicas De Investigación
{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride has been studied extensively for its potential application in various fields of research. One significant application is its use as a fluorescent probe for imaging biological systems. This compound has been shown to selectively label lysosomes in live cells, making it a valuable tool for studying lysosomal biology. This compound has also been used as a ligand for G protein-coupled receptors, such as the serotonin 5-HT2A receptor, and has shown potential as a therapeutic agent for various disorders.
Propiedades
IUPAC Name |
1-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3.ClH/c1-23-19-6-2-4-16(12-22-13-18-5-3-11-24-18)20(19)25-14-15-7-9-17(21)10-8-15;/h2-11,22H,12-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCPVRRHOAFCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCC3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4427606.png)

![methyl 2-methyl-4-{[(4-methylphenyl)amino]carbonyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4427622.png)

![{2-bromo-4-[(butylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4427647.png)
![3-(2-buten-1-yl)-8-sec-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427660.png)


![1-(2-methoxyphenyl)-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B4427683.png)
![(2-methoxyethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine hydrochloride](/img/structure/B4427693.png)
![N-(2-ethoxyphenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427694.png)


